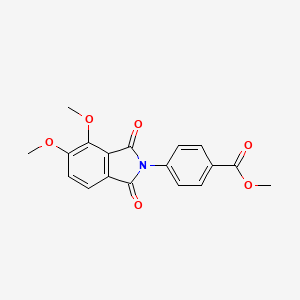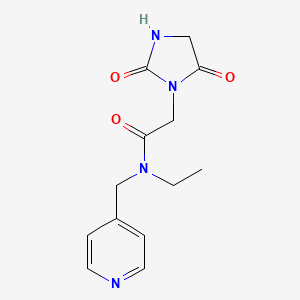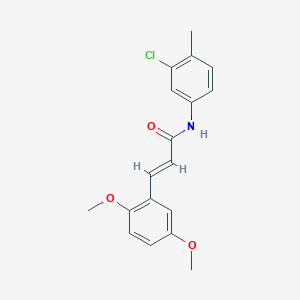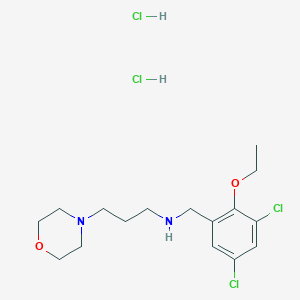
methyl 4-(4,5-dimethoxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(4,5-dimethoxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound with unique properties and structural features. It is an object of study in organic chemistry due to its intriguing molecular configuration and potential applications.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions. For instance, the synthesis of Methyl 4-((E)-2-{3-[(3-{ (E)-2-[4-(methoxycarbonyl)phenyl]- 1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate has been achieved through the reaction of formaldehyde, 2,2-dimethyl-1,3-propanediamine, and p-methoxycarbonylbenzenediazonium chloride, indicating complex synthetic routes for such compounds (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
Structural analysis of similar compounds is critical. X-ray crystallography and density functional theory (DFT) have been used to elucidate the molecular structure of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Huang et al., 2021). These techniques are vital for understanding the molecular geometry and electronic structure of the compound.
Chemical Reactions and Properties
Chemical properties of such molecules involve a variety of interactions. For instance, hydrogen-bonded sheets and chains in isomeric compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate have been observed, which indicates the potential for diverse chemical reactions and interactions (Portilla et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, particularly their crystal packing and conformation, are influenced by various factors, including van der Waals interactions and molecular conformation (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
The chemical properties of these compounds can be complex. For instance, the molecular pharmacology of related compounds like methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate has been linked to mechanisms like apoptosis-mediated metamorphogenic processes (Kun & Mendeleyev, 1998).
Scientific Research Applications
RNA and DNA Synthesis
Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides has been prepared for the new solid-phase synthesis of RNA and DNA-RNA mixtures. This process facilitates the synthesis of oligoribonucleotides on silica gel solid support, which are crucial for genetic research and biotechnological applications (Kempe et al., 1982).
Liquid Crystal Research
Non-symmetric dimers, including compounds with similar structural motifs to the query chemical, have shown significant results in the study of liquid crystals. Research on these dimers' thermal behavior has provided insights into the nematic–isotropic transition temperature, enhancing understanding of liquid crystal technology for displays and other applications (Yeap, Osman, & Imrie, 2015).
Synthetic Applications
In the synthesis field, methodologies for creating complex molecules, including neo-lignans and other cyclic compounds, have been explored. These synthetic routes often involve derivatives related to the query compound, enabling the production of molecules with potential pharmaceutical or material science applications (Harrowven, Newman, & Knight, 1998).
Advanced Glycation End-Products (AGEs) Research
Methylglyoxal, a compound related to the query through its involvement in glycation processes, has been studied extensively for its role in forming AGEs. This research has implications for understanding the molecular mechanisms underlying diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Photopolymerization Studies
The development of novel compounds for photopolymerization has seen the use of derivatives similar to the query compound. These studies contribute to advancements in materials science, particularly in creating polymers with specific properties for industrial applications (Guillaneuf et al., 2010).
properties
IUPAC Name |
methyl 4-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-23-13-9-8-12-14(15(13)24-2)17(21)19(16(12)20)11-6-4-10(5-7-11)18(22)25-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXIDJDSDPCPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(4,5-dimethoxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)
![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)


![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)

![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)
![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)
![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)